molecular formula C23H25N3O4 B2519911 1-(4-Methoxybenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 1775399-19-3

1-(4-Methoxybenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

Cat. No. B2519911
CAS RN: 1775399-19-3
M. Wt: 407.47
InChI Key: JIUMVUKLFXINDL-UHFFFAOYSA-N
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Description

The compound "1-(4-Methoxybenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine" is a chemically synthesized molecule that appears to be designed for potential therapeutic applications, given its structural similarity to other compounds with central nervous system activity. The presence of a piperidine moiety, a 1,2,4-oxadiazole ring, and methoxy-substituted benzene rings suggests that it may interact with various biological targets, such as receptors or enzymes.

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multi-step reactions, starting from basic building blocks like bromobenzhydryl methyl ether, piperidone, or piperidinecarboxylate. For instance, the synthesis of 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] was achieved through lithiation followed by addition of 1-methyl-4-piperidone and acid-catalyzed cyclization . Similarly, a series of 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives were synthesized and characterized by NMR and mass spectral studies . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques like single crystal X-ray diffraction, which provides detailed information about the conformation and configuration of the molecule. For example, compounds with a 1,3,4-oxadiazole and piperazine structure were found to crystallize in the monoclinic crystal system with the piperazine ring adopting a chair conformation . Such structural analyses are crucial for understanding the reactive sites and potential interactions with biological targets.

Chemical Reactions Analysis

Piperidine derivatives are known to undergo various chemical reactions, depending on the substituents and reaction conditions. For instance, benzo[b]thiophen dioxides react with piperidine to form amides . The reactivity of the piperidine nitrogen and the oxadiazole ring could be exploited in further chemical transformations or in interactions with biological molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of methoxy groups and the oxadiazole ring could affect the compound's lipophilicity and hydrogen bonding capacity, which in turn would influence its pharmacokinetic properties. The anticonvulsant activity of similar compounds without neurotoxic effects at certain doses suggests a favorable therapeutic index .

Relevant Case Studies

Several case studies involving similar compounds have demonstrated their potential as central nervous system agents, with activities ranging from antidepressant to anticonvulsant effects. For example, certain piperazine derivatives showed potent anticonvulsant activity in the maximal electroshock seizure model in rats . Additionally, some piperidine-oxadiazole hybrids have been evaluated as anticancer agents, with a few compounds exhibiting strong activity . These studies provide a basis for the potential therapeutic applications of the compound .

Scientific Research Applications

Synthesis and Chemical Reactivity

This compound is involved in the synthesis of a broad range of chemical derivatives with potential biological activities. The synthesis often involves the creation of 1,2,4-oxadiazole derivatives, which are known for their diverse pharmacological properties. For example, Bektaş et al. (2007) discussed the synthesis of 1,2,4-triazole derivatives with antimicrobial activities, starting from various ester ethoxycarbonylhydrazones with primary amines, highlighting the versatility of oxadiazole compounds in producing biologically active molecules (Bektaş et al., 2007).

Biological Activities

Research on derivatives similar to "1-(4-Methoxybenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine" indicates potential antimicrobial, anticancer, and antioxidant activities. For instance, the study by Rehman et al. (2018) on propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole showcased promising anticancer agents, suggesting the potential of such compounds in cancer therapy (Rehman et al., 2018). Furthermore, Mallesha et al. (2014) investigated the antioxidant activity of 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives, identifying compounds with significant radical scavenging activities, highlighting the antioxidant potential of these derivatives (Mallesha et al., 2014).

Crystallography and Structural Analysis

Kumara et al. (2017) focused on the crystal structure, Hirshfeld surface analysis, and DFT calculations of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, providing insights into the molecular structure and intermolecular interactions of such compounds. This kind of structural analysis is crucial for understanding the reactivity and potential binding mechanisms of these molecules (Kumara et al., 2017).

properties

IUPAC Name

(4-methoxyphenyl)-[4-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-28-19-8-6-17(7-9-19)23(27)26-12-10-16(11-13-26)14-21-24-22(25-30-21)18-4-3-5-20(15-18)29-2/h3-9,15-16H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUMVUKLFXINDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxybenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

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